Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
Brand Name: Vulcanchem
CAS No.: 12289-94-0
VCID: VC20978495
InChI: InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2
SMILES: CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2]
Molecular Formula: C16H26Ru
Molecular Weight: 319.4 g/mol

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)

CAS No.: 12289-94-0

Cat. No.: VC20978495

Molecular Formula: C16H26Ru

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) - 12289-94-0

Specification

CAS No. 12289-94-0
Molecular Formula C16H26Ru
Molecular Weight 319.4 g/mol
IUPAC Name cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+)
Standard InChI InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2
Standard InChI Key POYBJJLKGYXKJH-UHFFFAOYSA-N
Isomeric SMILES CC(=C)[CH2-].CC(=C)[CH2-].C1C/C=C\CCC=C1.[Ru+2]
SMILES CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2]
Canonical SMILES CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator